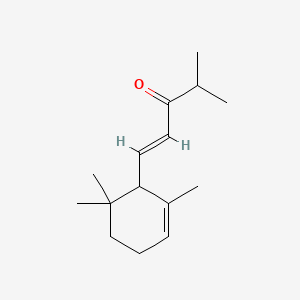

4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one

CAS No.: 68459-99-4

Cat. No.: VC18495405

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68459-99-4 |

|---|---|

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

| IUPAC Name | (E)-4-methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one |

| Standard InChI | InChI=1S/C15H24O/c1-11(2)14(16)9-8-13-12(3)7-6-10-15(13,4)5/h7-9,11,13H,6,10H2,1-5H3/b9-8+ |

| Standard InChI Key | BFKQQVWLWQKHFZ-CMDGGOBGSA-N |

| Isomeric SMILES | CC1=CCCC(C1/C=C/C(=O)C(C)C)(C)C |

| Canonical SMILES | CC1=CCCC(C1C=CC(=O)C(C)C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pent-1-en-3-one chain (CH2=CH-C(O)-CH(CH3)-CH2-) linked to a 2,6,6-trimethylcyclohexenyl moiety. The cyclohexenyl group adopts a chair-like conformation with two methyl groups at the 2- and 6-positions, introducing steric hindrance that influences reactivity. The α,β-unsaturated ketone system (C=C-C=O) enables conjugation, reducing the electron density at the carbonyl carbon and facilitating nucleophilic additions .

Table 1: Key Physicochemical Properties

The compound’s stereochemistry is critical; the (E)-configuration at the α,β-unsaturated ketone minimizes steric clashes between the cyclohexenyl and methyl groups, stabilizing the molecule. Computational studies using InChIKey BFKQQVWLWQKHFZ-CMDGGOBGSA-N confirm this spatial arrangement.

Synthesis and Manufacturing

Conventional Synthesis Routes

Industrial production typically involves aldol condensation between 2,6,6-trimethylcyclohexenecarbaldehyde and methyl ethyl ketone derivatives under basic conditions. Solvents such as dichloromethane or ethanol are employed to enhance reactant solubility, with yields optimized at 60–70°C. A representative reaction is:

where R = 2,6,6-trimethylcyclohexenyl.

Catalytic Innovations

Recent advances utilize zeolite-based catalysts to improve regioselectivity. For instance, H-beta zeolites achieve 85% yield by directing the aldol adduct formation through pore confinement effects . Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, enhancing energy efficiency .

Reactivity and Functional Transformations

Electrophilic Additions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles like Grignard reagents. For example, methylmagnesium bromide adds to the β-carbon, yielding a tertiary alcohol:

Oxidation and Reduction

-

Oxidation: Ozonolysis cleaves the double bond, producing a diketone intermediate that rearranges to carboxylic acids under acidic conditions .

-

Reduction: Catalytic hydrogenation (H2/Pd-C) saturates the enone system, generating a saturated ketone used in musk fragrances .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions with alkenes, forming bicyclic derivatives. This reactivity is exploited in photoresist materials for microelectronics .

Industrial Applications

Fragrance Industry

The compound’s woody, amber-like odor profile makes it invaluable in perfumery. It constitutes 5–10% of premium floral fragrances, particularly those mimicking violet and iris . Its stability in alkaline media (e.g., soaps, detergents) is superior to analogous ionones, retaining 90% integrity after 6 months at pH 10 .

Table 2: Performance in Consumer Products

| Application | pH | Stability | substantivity (Hours) |

|---|---|---|---|

| Liquid Detergent | 9 | Good | >72 |

| Antiperspirant | 3.5 | Excellent | 48 |

| Fabric Softener | 3 | Good | 96 |

Flavor Enhancer

At concentrations <10 ppm, it imparts fruity nuances to berry-flavored foods. Regulatory approvals include FEMA GRAS 2711, permitting use in baked goods and beverages .

Organic Synthesis Intermediate

The compound serves as a precursor to prostaglandin analogs. For instance, epoxidation of the cyclohexenyl ring followed by ring-opening yields diols used in antiviral drug synthesis .

Toxicological and Regulatory Profile

Acute Toxicity

Recent Research Developments

Biocatalytic Production

A 2024 study demonstrated asymmetric synthesis using Aspergillus niger ketoreductases, achieving 98% enantiomeric excess for the (R)-isomer . This green chemistry approach reduces reliance on petrochemical feedstocks.

Nanostructured Delivery Systems

Encapsulation in silica nanoparticles enhances thermal stability, enabling use in high-temperature applications like candle fragrances. Release kinetics show zero-order patterns over 120 hours .

Environmental Fate

Biodegradation studies indicate 80% mineralization within 28 days via soil microbiota, primarily through β-oxidation of the alkyl chain . The calculated half-life in aqueous systems is 15 days, posing low bioaccumulation risk (BCF = 47) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume